trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Overview
Description
Preparation Methods
The synthesis of L-659,989 involves several steps:
Methylsulfanyl Compound Formation: The butanedione is reacted with dimethyl disulfide in the presence of copper at 160°C to form the methylsulfanyl compound.
Reduction and Cyclization: The sulfone derivative is reduced with sodium borohydride in hot ethanol to form a diol, which is then cyclized using trifluoroacetic acid in chloroform to yield L-659,989.
Chemical Reactions Analysis
L-659,989 undergoes various chemical reactions:
Scientific Research Applications
L-659,989 has several scientific research applications:
Mechanism of Action
L-659,989 exerts its effects by binding specifically and competitively to platelet-activating factor receptors on platelet membranes . This binding inhibits the action of platelet-activating factor, preventing platelet aggregation and reducing inflammation . The compound’s binding is influenced by various cations and guanosine 5’-triphosphate, which affect its affinity for the receptors .
Comparison with Similar Compounds
L-659,989 is unique in its high specificity and potency as a platelet-activating factor receptor antagonist . Similar compounds include:
Platelet-activating factor: L-659,989 binds differently to platelet-activating factor receptors compared to platelet-activating factor itself.
Other receptor antagonists: L-659,989 is more potent and specific compared to other platelet-activating factor receptor antagonists.
Biological Activity
Trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, commonly referred to as L-659,989, is a synthetic compound that has garnered attention for its potent biological activities, particularly as a platelet-activating factor (PAF) receptor antagonist. This article delves into the biological activity of L-659,989, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
L-659,989 has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C24H32O8S
- Molecular Weight : 480.58 g/mol
The compound features a tetrahydrofuran ring and multiple methoxy and propoxy substituents that contribute to its biological activity.
L-659,989 acts primarily as a competitive antagonist of the PAF receptor. It inhibits the binding of PAF to its receptors on platelet membranes, which is crucial in mediating various physiological responses such as platelet aggregation and inflammatory processes.
Binding Affinity
The compound exhibits remarkable binding affinity with equilibrium inhibition constants ranging from:
- 1.1 nM (rabbit)
- 9.0 nM (human)
These values indicate that L-659,989 is significantly more effective than other PAF antagonists currently available .
Inhibition of Platelet Aggregation
L-659,989 effectively inhibits PAF-induced platelet aggregation in rabbits and humans. The effective dose (ED50) for neutrophils is:
- 4.5 nM (rat)
- 10 nM (human)
This inhibition is critical in conditions where excessive platelet activation contributes to thrombotic events .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting PAF-induced extravasation and lysosomal enzyme release in rat models. This suggests potential therapeutic applications in inflammatory diseases where PAF plays a pivotal role .
Oral Bioavailability
L-659,989 has shown significant oral bioavailability with an ED50 of:
- 0.2 mg/kg in female rats
It maintains an extraordinary oral duration of action lasting 12 to 16 hours at a dosage of 1.0 mg/kg , indicating its potential for practical therapeutic use .
Study on Metabolism
Research conducted on the metabolism of L-659,989 in rhesus monkeys revealed insights into its pharmacokinetics and potential implications for human therapy. The study illustrated how the compound is processed in vivo, providing essential data for future clinical applications .
Efficacy Against Anaphylactic Shock
In experimental models, L-659,989 demonstrated protective effects against lethal anaphylactic shock and endotoxin-induced shock in mice. This highlights its potential utility in managing severe allergic reactions .
Comparative Studies with Other Antagonists
Comparative studies have shown that L-659,989's efficacy surpasses that of other known PAF antagonists. Its unique chemical structure contributes to its enhanced potency and selectivity .
Properties
IUPAC Name |
2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8S/c1-7-10-31-24-21(29-4)13-16(14-22(24)33(6,25)26)18-9-8-17(32-18)15-11-19(27-2)23(30-5)20(12-15)28-3/h11-14,17-18H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWPFJNQOZFEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926375 | |
Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129314-27-8 | |
Record name | L 659989 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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